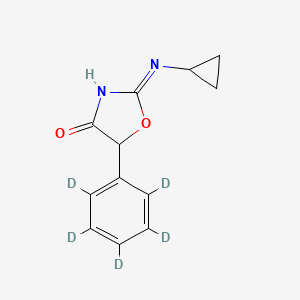
Cyclopropyl Pemoline-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl Pemoline-d5 is a deuterium-labeled derivative of Cyclopropyl Pemoline, a compound known for its central stimulant properties. The molecular formula of this compound is C12H12N2O2, and it has a molecular weight of 216.24 g/mol . This compound is primarily used in scientific research due to its unique properties and applications.
Preparation Methods
The synthesis of Cyclopropyl Pemoline-d5 involves several steps, starting from the appropriate deuterated precursors. The general synthetic route includes the following steps:
Formation of Cyclopropylamine: This is achieved by reacting cyclopropyl bromide with ammonia under controlled conditions.
Synthesis of Deuterated Phenylhydrazine: This involves the deuteration of phenylhydrazine using deuterium gas.
Cyclization Reaction: The cyclopropylamine and deuterated phenylhydrazine are then subjected to a cyclization reaction to form this compound.
Industrial production methods for this compound are similar but are scaled up to meet the demand for research purposes. These methods ensure high purity and yield of the final product.
Chemical Reactions Analysis
Cyclopropyl Pemoline-d5 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. The major product formed is the corresponding oxazolone derivative.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl ring, often using reagents like sodium azide or halogens.
Scientific Research Applications
Cyclopropyl Pemoline-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: The compound is used to investigate metabolic pathways and enzyme interactions.
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of related stimulant drugs.
Mechanism of Action
Cyclopropyl Pemoline-d5 exerts its effects by acting as a central nervous system stimulant. It likely affects neurotransmitter levels in the brain, particularly dopamine. The compound functions as a dopamine reuptake inhibitor and releasing agent, leading to increased dopamine levels in the synaptic cleft. This action enhances neurotransmission and results in stimulant effects .
Comparison with Similar Compounds
Cyclopropyl Pemoline-d5 is similar to other central stimulants such as:
Pemoline: Both compounds share a similar mechanism of action, but this compound is deuterium-labeled, making it useful for specific research applications.
Cyclazodone: This compound also acts as a central stimulant but differs in its chemical structure and specific pharmacological effects.
Phenylisohydantoin: Another stimulant with a different chemical structure but similar stimulant properties
This compound stands out due to its deuterium labeling, which provides unique advantages in research, particularly in studies involving metabolic pathways and reaction mechanisms.
Properties
IUPAC Name |
2-cyclopropylimino-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-oxazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-11-10(8-4-2-1-3-5-8)16-12(14-11)13-9-6-7-9/h1-5,9-10H,6-7H2,(H,13,14,15)/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRKTAYPGADPGW-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N=C2NC(=O)C(O2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2C(=O)NC(=NC3CC3)O2)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

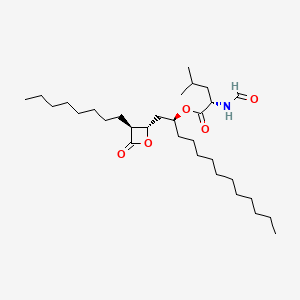

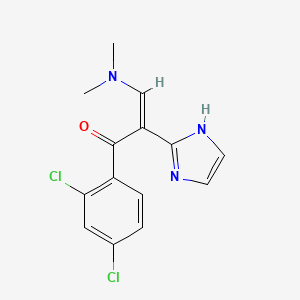
![1h-Cycloprop[e]imidazo[1,2-a]pyridine](/img/structure/B588157.png)
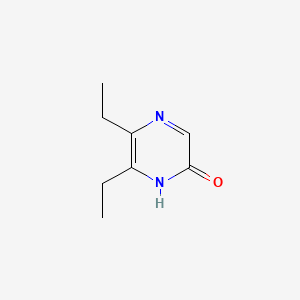
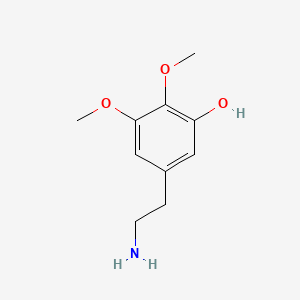
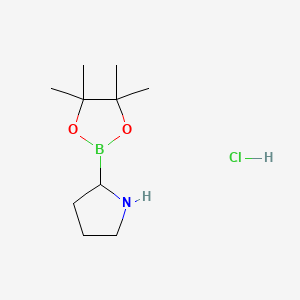

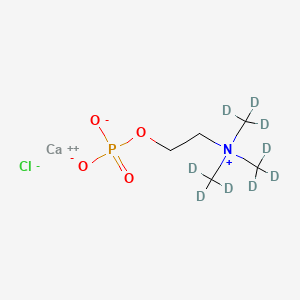
![7-Azabicyclo[2.2.1]heptan-2-one, 7-acetyl- (9CI)](/img/new.no-structure.jpg)
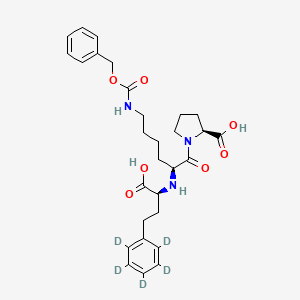
![(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B588173.png)
